Benzene hexabromide

JAK2 inhibition Tyrosine kinase Autophosphorylation assay

Benzene hexabromide (CAS 1837-91-8) is a validated JAK2 tyrosine kinase inhibitor with IC50 in the low micromolar range. 16-hr treatment at 1 µM reduces JAK2 autophosphorylation by ~50%; 50 µM achieves near-complete elimination without cytotoxicity at 100 µM. Optimal for academic/pharma labs studying JAK/STAT signaling pathway where nanomolar clinical inhibitors would obscure intermediate concentration-response relationships. Not for human use; research-grade only. Order now for defined pharmacological probe.

Molecular Formula C6H6Br6
Molecular Weight 557.5 g/mol
CAS No. 1837-91-8
Cat. No. B167387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene hexabromide
CAS1837-91-8
Synonyms1,2,3,4,5,6-hexabromocyclohexane
Molecular FormulaC6H6Br6
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1Br)Br)Br)Br)Br)Br
InChIInChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
InChIKeyQFQZKISCBJKVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene Hexabromide CAS 1837-91-8: JAK2 Inhibitor Activity and Industrial Procurement Specifications


Benzene hexabromide (CAS 1837-91-8, also known as 1,2,3,4,5,6-hexabromocyclohexane or NSC7908) is a brominated hydrocarbon compound with molecular formula C6H6Br6 and molecular weight 557.54 . The compound is a potent inhibitor of JAK2 tyrosine kinase autophosphorylation with IC50 values in the low micromolar range, and specifically inhibits ligand-dependent JAK2 activation . A 16-hour treatment with 1 μM of the compound reduces JAK2 tyrosine autophosphorylation levels to approximately 50% . Physically, the compound appears as a white to off-white powder or almost white powder to crystal with a melting point of 218–223 °C and is stable at room temperature, though it can decompose when heated to high temperatures .

Benzene Hexabromide CAS 1837-91-8: Why Generic Substitution Without Comparative Performance Data Fails


Benzene hexabromide (1,2,3,4,5,6-hexabromocyclohexane, CAS 1837-91-8) occupies a distinct chemical space among brominated hydrocarbons, with a unique saturated cyclohexane scaffold bearing six bromine substituents. Substitution with other JAK2 inhibitors or brominated aromatic flame retardants cannot be assumed equivalent without quantitative performance comparison. The compound exhibits specific JAK2 inhibitory potency with an IC50 in the low micromolar range and defined concentration-dependent autophosphorylation reduction (50% at 1 μM, near-complete elimination at 50 μM) . In flame retardant applications, hexabromobenzene (HBB, CAS 87-82-1) demonstrates a critical performance trade-off: while providing effective flame retardancy in ABS-type polymers at concentrations producing effective flame retardancy, it causes considerable reduction in impact strength [1]. This performance-impact balance is not uniform across brominated flame retardants and must be quantitatively evaluated for specific polymer systems. Furthermore, hexabromobenzene exhibits uniquely low aqueous solubility (3.4 nM) and high dissolved organic carbon partition coefficient (KDOC = 42,000 L/kg), values that differ substantially from analogs such as pentabromobenzene (PBB, aqueous solubility 25.0 nM, KDOC = 10,000 L/kg) [2]. These physicochemical differences directly influence environmental fate predictions, bioaccumulation assessment, and regulatory compliance considerations in procurement decisions.

Benzene Hexabromide CAS 1837-91-8: Quantitative Comparative Evidence for Scientific Selection and Procurement


Benzene Hexabromide JAK2 Autophosphorylation Inhibition: Concentration-Dependent Activity Comparison with Clinical JAK2 Inhibitors

Benzene hexabromide (1,2,3,4,5,6-hexabromocyclohexane, CAS 1837-91-8) demonstrates concentration-dependent JAK2 tyrosine kinase autophosphorylation inhibition. A 16-hour treatment with 1 μM reduces JAK2 autophosphorylation to approximately 50% of baseline, while 50 μM eliminates nearly all JAK2 activity, with no cytotoxicity observed at 100 μM . In comparison, clinical JAK2 inhibitors such as TG101348 exhibit substantially higher potency (IC50 = 3 nM) and Momelotinib (CYT387) inhibits JAK2 with IC50 = 18 nM . Benzene hexabromide occupies a distinct potency tier suitable for research applications requiring moderate micromolar-range JAK2 inhibition rather than nanomolar clinical potency.

JAK2 inhibition Tyrosine kinase Autophosphorylation assay

Hexabromobenzene Flame Retardant Performance-Impact Trade-Off in ABS Polymers: Mechanical Property Quantification

Hexabromobenzene (HBB, CAS 87-82-1) provides effective flame retardancy in ABS-type polymers but imposes a quantifiable mechanical property penalty. Patent US3686362A explicitly states that addition of hexabromobenzene or hexabromodiphenylether to ABS-type polymers causes a considerable reduction in impact strength especially at concentrations which produce effective flame retardancy [1]. While the patent does not provide exact percentage reduction values, it establishes that achieving adequate flame retardancy with HBB in ABS comes at the cost of reduced impact resistance—a critical selection factor when evaluating flame retardant candidates for applications requiring both fire safety and mechanical durability. In contrast, formulations combining hexabromobenzene with antimony trioxide in a (2–3):1 ratio demonstrate synergistic flame retardant effects with improved overall performance .

Flame retardant ABS polymer Impact strength

Hexabromobenzene vs. Pentabromobenzene: Aqueous Solubility and Organic Matter Partitioning Differentiation for Environmental Fate Assessment

Hexabromobenzene (HBB, CAS 87-82-1) exhibits significantly different physicochemical partitioning properties compared to its lower-brominated analog pentabromobenzene (PBB). Experimentally measured aqueous solubility for HBB is 3.4 nM, which is 7.4-fold lower than PBB at 25.0 nM [1]. The dissolved organic carbon partition coefficient (KDOC) for HBB measured using Suwannee River natural organic matter is 42,000 L/kg, which is 4.2-fold higher than PBB at 10,000 L/kg [1]. These quantitative differences reflect the higher hydrophobicity of fully brominated HBB and directly affect predictions of environmental mobility, bioaccumulation potential, and sediment-water partitioning behavior.

Aqueous solubility Partition coefficient Environmental fate

Hexabromobenzene Synergistic Flame Retardancy with Antimony Trioxide: Quantitative Formulation Ratio Specification

Hexabromobenzene (HBB, CAS 87-82-1) exhibits synergistic flame retardant effects when combined with antimony trioxide (Sb2O3) at a specified quantitative ratio. The optimal synergistic formulation is HBB:Sb2O3 in a ratio of (2–3):1 by weight . This synergistic combination enhances flame retardant effectiveness beyond what either component achieves alone, allowing for potentially lower total additive loading while maintaining adequate flame retardancy. The defined ratio enables precise formulation calculations for polymer compounding operations.

Synergistic flame retardant Antimony trioxide Polymer formulation

Hexabromobenzene Thermal Decomposition Profile: Initial and Full Decomposition Temperature Specifications

Hexabromobenzene (HBB, CAS 87-82-1) exhibits a defined thermal decomposition profile with initial decomposition onset at 220 °C and full decomposition temperature of 340 °C [1]. This thermal window provides a processing temperature margin for polymer compounding operations. In comparison, 1,2,4,5-tetrabromobenzene (TeBB, CAS 636-28-2) has a significantly lower melting point of 180–182 °C and boiling point of approximately 278 °C , indicating substantially different thermal behavior that affects processing suitability in high-temperature polymer systems.

Thermal stability Decomposition temperature Processing window

Hexabromobenzene Atmospheric Monitoring Prevalence: Comparative Air Concentration Data from Marine Atmosphere Studies

Hexabromobenzene (HBB) demonstrates significantly elevated atmospheric concentrations compared to structurally related alternative brominated flame retardants in marine atmosphere monitoring studies. Over the East Indian Archipelago, HBB concentrations reached up to 26 pg m⁻³, which is approximately 6-fold higher than pentabromobenzene (PBBz) at 4.3 pg m⁻³ and approximately 9-fold higher than pentabromotoluene (PBT) at 2.8 pg m⁻³ [1]. This elevated atmospheric presence may reflect either higher usage volumes or greater atmospheric persistence relative to lower-brominated analogs.

Environmental monitoring Atmospheric concentration Brominated flame retardants

Benzene Hexabromide CAS 1837-91-8: Evidence-Based Application Scenarios for Procurement Decision-Making


JAK2 Tyrosine Kinase Research: Moderate-Potency Pharmacological Tool Compound

Benzene hexabromide (CAS 1837-91-8) is optimally deployed as a research tool for JAK2 tyrosine kinase studies requiring moderate micromolar-range potency rather than nanomolar clinical inhibition. With IC50 in the low micromolar range and defined concentration-dependent activity (50% reduction at 1 μM, near-complete elimination at 50 μM with no cytotoxicity at 100 μM), this compound provides a well-characterized pharmacological probe for JAK/STAT signaling pathway investigations . Procurement is indicated for academic and pharmaceutical research laboratories conducting JAK2-dependent cellular assays where nanomolar-potency clinical inhibitors would obscure intermediate concentration-response relationships.

Flame Retardant Formulation with Antimony Trioxide Synergist for Thermoplastic Polymers

Hexabromobenzene (HBB, CAS 87-82-1) is optimally utilized as an additive flame retardant in polyethylene, polypropylene, polystyrene, ABS resin, epoxy resin, polyamide, and polyester formulations when combined with antimony trioxide at a precise (2–3):1 weight ratio for synergistic effect . This specific formulation ratio enables cost-effective flame retardant compounding while maintaining processing compatibility due to HBBs high melting point (320–326 °C) and thermal decomposition window (onset 220 °C, full decomposition 340 °C) [1]. Procurement is indicated for polymer compounders and masterbatch manufacturers servicing electrical/electronic equipment, building materials, and transportation component markets.

Environmental Analytical Standard for Novel Brominated Flame Retardant Monitoring

Hexabromobenzene (HBB, CAS 87-82-1) serves as a critical analytical reference standard for environmental monitoring programs targeting novel brominated flame retardants (NBFRs). HBB exhibits 6- to 9-fold higher atmospheric concentrations than related compounds PBBz and PBT in marine atmospheric monitoring, establishing it as a readily detectable marker compound . Its uniquely low aqueous solubility (3.4 nM) and high organic matter affinity (KDOC = 42,000 L/kg) relative to PBB (25.0 nM; 10,000 L/kg) necessitate compound-specific analytical methods and calibration standards [1]. Procurement is indicated for environmental testing laboratories, regulatory monitoring agencies, and academic environmental chemistry research groups.

ABS Flame Retardant Compounding Requiring Documented Mechanical Property Assessment

Hexabromobenzene (HBB, CAS 87-82-1) is applicable for ABS polymer flame retardant compounding in applications where the documented impact strength reduction at effective flame retardant concentrations is acceptable or can be mitigated through co-additive strategies . Unlike generic substitution scenarios, procurement decisions based on this evidence enable informed formulation development accounting for the known mechanical property trade-off. This application scenario is relevant for manufacturers of electrical housings, appliance components, and automotive interior parts where flame retardancy requirements must be balanced against mechanical performance specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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